molecular formula C29H38N2O8 B1210509 Dextromoramide tartrate CAS No. 2922-44-3

Dextromoramide tartrate

Cat. No. B1210509
CAS RN: 2922-44-3
M. Wt: 542.6 g/mol
InChI Key: ACRMUSVWIFZVSM-JTHHODAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An opioid analgesic structurally related to METHADONE and used in the treatment of severe pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1070)

Scientific Research Applications

1. Hair Analysis in Drug Abuse Cases

Dextromoramide can be identified in human hair, providing information on drug exposure over time. In a case study, dextromoramide was detected in the hair of a subject who denied drug abuse. This detection was enabled by gas chromatography/mass spectrometry, demonstrating the drug's utility in forensic and clinical toxicology (Kintz et al., 2005).

2. Chiral Analysis Techniques

Capillary electrophoretic methods have been developed for separating the enantiomers of dextromoramide, providing insights into its chiral properties. This separation process is crucial for understanding the pharmacological and toxicological characteristics of the drug, contributing to more precise drug formulation and application (Denk et al., 2001).

3. Comparing Perioperative Analgesics in Cats

Dextromoramide's effectiveness as a perioperative analgesic was compared with other opioids in cats. Although less effective than methadone, its effects on behavior, respiratory, and cardiovascular side effects were noted, highlighting its potential use in veterinary medicine (Rohrer Bley et al., 2004).

properties

CAS RN

2922-44-3

Product Name

Dextromoramide tartrate

Molecular Formula

C29H38N2O8

Molecular Weight

542.6 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C25H32N2O2.C4H6O6/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27;5-1(3(7)8)2(6)4(9)10/h2-7,10-13,21H,8-9,14-20H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-;1-,2-/m11/s1

InChI Key

ACRMUSVWIFZVSM-JTHHODAVSA-N

Isomeric SMILES

C[C@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O

Other CAS RN

2922-44-3

synonyms

D Moramide
D-Moramide
Dextromoramide
Dextromoramide Tartrate
Palfium
Pyrrolamidol
Tartrate, Dextromoramide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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